molecular formula C9H12FNO B13513599 3-(3-Aminophenyl)-2-fluoropropan-1-ol

3-(3-Aminophenyl)-2-fluoropropan-1-ol

Cat. No.: B13513599
M. Wt: 169.20 g/mol
InChI Key: ZNFCUTJMDDBLCX-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules in Synthetic Chemistry

The introduction of fluorine into organic molecules, a process known as fluorination, has become a pivotal strategy in modern synthetic chemistry. numberanalytics.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule. numberanalytics.comwikipedia.org Fluorination can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity which can improve membrane permeability, and alter the acidity or basicity of nearby functional groups. numberanalytics.com These modifications are highly sought after in the development of pharmaceuticals and agrochemicals, where enhanced stability and bioavailability are critical. alfa-chemistry.comuni-muenster.de It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. alfa-chemistry.com

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. wikipedia.org This stability is a double-edged sword, making the synthesis of these molecules challenging but also rendering the final products more robust. The development of selective fluorination methods has been a major focus of research, leading to a sophisticated toolbox of reagents and catalysts that allow for the precise introduction of fluorine into complex molecular scaffolds. numberanalytics.com

Table 1: Impact of Fluorination on Molecular Properties

Property Effect of Fluorination Rationale
Metabolic Stability Increased The strong C-F bond can block sites susceptible to metabolic oxidation.
Lipophilicity Increased Fluorine can enhance a molecule's ability to dissolve in fats and cross cell membranes. numberanalytics.com
Binding Affinity Altered Fluorine can participate in unique non-covalent interactions with biological targets.

| pKa | Modified | The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups. |

The Role of β-Amino Alcohols as Synthetic Intermediates and Chiral Scaffolds

β-amino alcohols, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, are a vital class of organic compounds. rsc.org This structural motif is present in a wide array of biologically active natural products and synthetic pharmaceuticals. researchgate.netgaylordchemical.com Their utility stems from their versatility as synthetic intermediates and their potential for chirality.

As synthetic intermediates, β-amino alcohols can be readily prepared through various methods, including the ring-opening of epoxides with amines, the reduction of α-amino ketones, and the aminohydroxylation of alkenes. organic-chemistry.org The presence of two distinct functional groups allows for a wide range of subsequent chemical transformations, making them valuable building blocks in the synthesis of more complex molecules.

Furthermore, when the carbon atoms bearing the amino and hydroxyl groups are stereocenters, β-amino alcohols become powerful chiral scaffolds. rsc.org Chiral β-amino alcohols are extensively used as chiral auxiliaries, ligands for asymmetric catalysis, and as starting materials for the synthesis of enantiomerically pure compounds. nih.gov The ability to control the stereochemistry of these molecules is crucial in the development of drugs, as different enantiomers can have vastly different biological activities.

Structural Features and Research Relevance of the 3-(3-Aminophenyl)-2-fluoropropan-1-ol (B6184219) Core

The core structure of this compound combines the key features discussed above: a fluorinated carbon, a β-amino alcohol backbone, and an aromatic amine. This unique combination suggests a number of potential research applications.

Fluorine at the 2-position: The fluorine atom is expected to significantly influence the molecule's conformation and electronic properties. Its presence may enhance the metabolic stability of the propanol (B110389) backbone and modulate the basicity of the adjacent amino group and the acidity of the hydroxyl group.

β-Amino Alcohol Moiety: This functional group arrangement provides sites for further chemical modification and is a known pharmacophore in many biologically active compounds. The presence of a chiral center at the fluorine-bearing carbon introduces the potential for stereoisomers with distinct biological activities.

The convergence of these three structural motifs in a single molecule makes this compound a compelling target for synthetic exploration and biological evaluation. Its structure suggests potential applications in medicinal chemistry, perhaps as a scaffold for the development of new therapeutic agents.

Overview of Current Research Trajectories and Gaps

While the individual components of this compound are well-studied, a comprehensive search of the chemical literature reveals a significant gap in research specifically focused on this compound. There is a lack of published data on its synthesis, characterization, and biological activity.

This presents a clear opportunity for future research. The development of an efficient and stereoselective synthesis of this compound would be a valuable contribution to synthetic organic chemistry. Such a synthesis would open the door to a thorough investigation of its chemical and physical properties.

Furthermore, the potential biological activities of this molecule remain unexplored. Given the prevalence of its structural motifs in known drugs, it is plausible that this compound and its derivatives could exhibit interesting pharmacological properties. Future research should focus on the synthesis of this compound and its analogs, followed by systematic screening for biological activity. The insights gained from such studies could pave the way for the development of new chemical probes or therapeutic leads.

Table 2: List of Compound Names

Compound Name
This compound
5-fluorouracil
fluoxetine
paroxetine
ciprofloxacin
mefloquine
fluconazole
3-Amino-1-propanol
3-Fluoropropan-1-ol
2-Fluoropropan-1-ol (B3041831)
1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol (B2463789)
2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
3-(3-Chlorophenyl)propan-1-ol
2-(3-aminophenyl)propan-2-ol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

3-(3-aminophenyl)-2-fluoropropan-1-ol

InChI

InChI=1S/C9H12FNO/c10-8(6-12)4-7-2-1-3-9(11)5-7/h1-3,5,8,12H,4,6,11H2

InChI Key

ZNFCUTJMDDBLCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CC(CO)F

Origin of Product

United States

Synthetic Methodologies for 3 3 Aminophenyl 2 Fluoropropan 1 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(3-Aminophenyl)-2-fluoropropan-1-ol (B6184219) reveals several strategic disconnections. The primary goal is to deconstruct the target molecule into simpler, commercially available starting materials. Key bond disconnections to consider are the C-F bond, the C-N bond, and the C-C bonds forming the propanol (B110389) backbone.

One common strategy involves the disconnection of the C-F bond, suggesting a late-stage fluorination of a corresponding alcohol precursor. This approach requires a reliable stereoselective fluorinating agent to control the chirality at the C-2 position.

Alternatively, a disconnection of the C-C bond between C-2 and C-3 suggests a synthetic route starting from a fluorinated two-carbon building block and a substituted phenyl precursor. This could involve the reaction of a fluorinated epoxide with an appropriate organometallic reagent derived from 3-bromoaniline or a related compound.

Another viable disconnection is at the C-N bond, which would involve the synthesis of a fluorinated propanol with a nitro or other precursor group on the phenyl ring, followed by reduction to the amine. This strategy is advantageous as it avoids potential interference of the amino group with earlier synthetic steps.

A tabular representation of these primary retrosynthetic disconnections is provided below:

Disconnection StrategyKey PrecursorsSynthetic Transformation
Late-stage Fluorination3-(3-Aminophenyl)propane-1,2-diolStereoselective fluorination
C-C Bond Formation2-Fluorooxirane and a 3-aminophenyl organometallic reagentNucleophilic ring-opening
C-N Bond Formation3-(3-Nitrophenyl)-2-fluoropropan-1-olReduction of the nitro group

Enantioselective and Diastereoselective Synthesis Approaches

The presence of two chiral centers in this compound necessitates the use of enantioselective and diastereoselective synthetic methods to obtain specific stereoisomers.

Asymmetric catalysis offers a powerful tool for the enantioselective introduction of fluorine. nih.gov Chiral catalysts can be employed to control the stereochemical outcome of fluorination reactions. For instance, the enantioselective fluorocyclization of allyl phenyl ethers can be achieved using an iodine(I)/iodine(III) catalysis strategy to produce enantioenriched 3-fluorochromanes. nih.gov A similar strategy could be adapted for the synthesis of the target molecule.

Recent advancements have focused on the use of chiral organocatalysts, such as chiral bis-urea catalysts, which can activate fluoride salts and facilitate asymmetric nucleophilic fluorination. digitellinc.comnih.gov This approach has been successfully applied to the desymmetrization of episulfonium and aziridinium ions. digitellinc.comnih.gov Furthermore, synergistic catalysis, combining multiple catalysts to activate both the nucleophile and the electrophile, has expanded the scope of asymmetric fluorination to neutral substrates. digitellinc.com

The following table summarizes some catalytic systems used for asymmetric fluorination:

Catalyst TypeFluorine SourceSubstrate TypeKey Feature
Chiral Iodine CatalystBF3·Et2OAlkenesCatalytic asymmetric nucleophilic fluorination. nih.gov
Chiral Bis-urea CatalystCesium FluorideEpisulfonium ionsHydrogen bonding and phase-transfer catalysis. nih.gov
OrganocatalystNFSIα-ChloroaldehydesKinetic resolution involved in asymmetric fluorination. beilstein-journals.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org This is a reliable and versatile strategy for asymmetric synthesis, often used in the early stages of drug development. wikipedia.org Oxazolidinones, popularized by David Evans, are a common class of chiral auxiliaries used in stereoselective transformations like aldol reactions and alkylations.

In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of either the fluorination or a C-C bond-forming step. After the desired stereochemistry is established, the auxiliary can be removed and potentially recycled. For example, a chiral oxazolidinone auxiliary could be used to direct the stereoselective alkylation of an enolate, followed by reduction and fluorination steps.

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral molecules, including fluorinated alcohols. researchgate.netmdpi.com Enzymes can catalyze reactions with high enantioselectivity and regioselectivity under mild conditions. mdpi.com

Ene reductases have been utilized for the biocatalytic asymmetric synthesis of alkyl fluorides via the reduction of α-fluoroenones and α-fluoroenoates. chemrxiv.org This method provides access to enantioenriched chiral fluoroalkanes. Another approach involves the use of engineered enzymes, such as variants of cytochrome c, for highly enantioselective carbene B-H bond insertion to produce versatile α-trifluoromethylated organoborons. nih.govacs.org While not directly producing the target molecule, these biocatalytic platforms demonstrate the potential for creating chiral C-F bonds enzymatically. nih.govacs.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in pharmaceutical synthesis to minimize environmental impact. acs.org This involves the use of safer solvents, reducing waste, and improving atom economy. acs.org

In the context of fluorination, traditional methods often use hazardous reagents like SbF3 or HF. dovepress.com Green chemistry approaches aim to replace these with safer alternatives. For example, recent research has focused on PFAS-free synthesis of fluorinated compounds, using reagents like cesium fluoride salt as the fluorine source. sciencedaily.comscienmag.com Additionally, flow chemistry offers a safer and more controlled environment for conducting reactions, which is particularly beneficial for potentially hazardous fluorination reactions. scienmag.com

Biocatalytic routes, as discussed earlier, are inherently green as they are performed in aqueous media under mild conditions and utilize renewable enzymes. mdpi.com The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps, solvent usage, and waste generation. rsc.org

Reactivity and Derivatization Studies of 3 3 Aminophenyl 2 Fluoropropan 1 Ol

Transformations Involving the Hydroxyl Group

The primary hydroxyl group in 3-(3-Aminophenyl)-2-fluoropropan-1-ol (B6184219) is a versatile handle for various chemical modifications, including the formation of ethers and esters, oxidation to carboxylic acids, and participation in cyclization reactions.

Etherification and Esterification Reactions

Etherification: The formation of an ether linkage from the primary alcohol of a 2-fluoro-1-propanol derivative can be effectively achieved through the Williamson ether synthesis. fluorine1.rulibretexts.orgmasterorganicchemistry.comyoutube.com This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. libretexts.orgmasterorganicchemistry.combyjus.com For optimal results, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.combyjus.com The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). psu.edu The temperature for these reactions can range from 0 °C to room temperature. psu.edu

Reactant 1Reactant 2BaseSolventTemperatureProductReference
AlcoholAlkyl HalideNaHTHF0 °C - RTEther psu.edu
PhenolAlkyl HalideK2CO3/Cs2CO3DMF/Acetone50-100 °CAryl Ether byjus.com

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. Direct esterification with a carboxylic acid is typically catalyzed by a strong acid, like sulfuric acid, and often requires heating. A more facile method involves the use of acyl chlorides, which react exothermically with alcohols to produce esters and hydrogen chloride. ncert.nic.in This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.

Oxidation and Reduction Pathways

Oxidation: The primary alcohol functional group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. nih.gov For the conversion to a carboxylic acid, strong oxidizing agents are employed. A convenient and chemoselective method involves a two-step, one-pot procedure using (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst with sodium hypochlorite (B82951) (NaOCl), followed by sodium chlorite (B76162) (NaClO2). nih.govnsf.gov This method is advantageous as it proceeds under mild conditions and is compatible with various sensitive functional groups, including aromatic amines. nih.govnsf.gov Other reagents, such as chromium(VI)-based compounds (e.g., Jones reagent), are also effective but are less favored due to their toxicity. ethernet.edu.etresearchgate.net

Starting MaterialReagent(s)ProductKey FeaturesReference(s)
Primary AlcoholTEMPO, NaOCl, NaClO2Carboxylic AcidMild conditions, high chemoselectivity nih.govnsf.gov
Primary AlcoholCrO3, H2SO4 (Jones Reagent)Carboxylic AcidStrong oxidant, potential for side reactions ethernet.edu.etresearchgate.net

Reduction: Direct reduction of the hydroxyl group to a methylene (B1212753) group is not a straightforward transformation. A common strategy involves a two-step process: first, the alcohol is converted into a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting tosylate can then be reduced by a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH4), to afford the corresponding alkane. nih.gov This hydrogenolysis of the benzylic alcohol derivative can also be achieved using hydriodic acid in a biphasic system. nih.gov

Stereocontrolled Formation of Cyclic Structures

The bifunctional nature of this compound provides the opportunity for intramolecular cyclization to form heterocyclic structures. For instance, the formation of N-aryl oxazolidinones can be achieved from aryl carbamates and epichlorohydrin, suggesting a potential pathway for cyclization of derivatives of the target compound. epa.govresearchgate.net The synthesis of oxazines from aminophenyl ethanol (B145695) derivatives also provides a precedent for the formation of six-membered heterocyclic rings. rsc.orgijnc.irresearchgate.net Stereocontrol in these cyclization reactions is crucial and can often be influenced by the choice of reagents and reaction conditions. For example, palladium-catalyzed diastereoselective oxazine (B8389632) formation has been reported. rsc.org

Reactions of the Amino Group

The primary amino group attached to the phenyl ring is nucleophilic and can undergo a variety of reactions to form amides, sulfonamides, and various N-alkylated derivatives.

Acylation and Sulfonylation Reactions

Acylation: The amino group readily reacts with acylating agents like acyl chlorides and acid anhydrides to form stable amide derivatives. ncert.nic.in The reaction with an acyl chloride, such as chloroacetyl chloride, can be carried out under neutral, metal-free conditions in a phosphate (B84403) buffer, often leading to high yields and easy product isolation. tandfonline.com This high reactivity of the amino group allows for selective acylation even in the presence of the hydroxyl group. tandfonline.com To control the reactivity of the aromatic ring in other electrophilic substitution reactions, the amino group is often protected via acylation. stackexchange.com

Sulfonylation: The synthesis of sulfonamides can be achieved by reacting the aniline (B41778) derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride. semanticscholar.orgnih.gov This reaction is often exothermic and can proceed at room temperature without a solvent. semanticscholar.org In some cases, a catalyst may be necessary, particularly for anilines bearing electron-withdrawing groups. semanticscholar.org Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides or sulfonamides has also been reported as a mild and effective method. nih.govacs.org

Aniline DerivativeReagentConditionsProductReference(s)
Anilinep-Toluenesulfonyl chlorideRoom temperature, solvent-freeN-Phenyl-p-toluenesulfonamide semanticscholar.org
AnilineSulfonyl fluorideVisible light, photocatalyst, baseSulfonylated aniline nih.gov

Alkylation and Amine Derivatization

Alkylation: N-alkylation of the aromatic amine can be accomplished by reaction with alkyl halides. koreascience.krwikipedia.orgresearchgate.netrsc.org However, direct alkylation of primary anilines with alkyl halides can lead to a mixture of mono- and dialkylated products, as well as quaternary ammonium (B1175870) salts. psu.edu To achieve selective mono-alkylation, specific reaction conditions, such as the use of triethylamine (B128534) as a base at room temperature, have been developed. koreascience.kr The use of ionic liquids as solvents has also been shown to improve selectivity in some cases. psu.edu

Formation of Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a promising precursor for the synthesis of various heterocyclic systems. The strategic positioning of these functional groups allows for intramolecular cyclization reactions or condensations with other reagents to form fused ring systems.

One plausible avenue for forming heterocyclic scaffolds is through the synthesis of quinolines . The Povarov reaction, a multicomponent reaction involving anilines, aldehydes, and dienophiles, is a well-established method for quinoline (B57606) synthesis. researchgate.net In a hypothetical scenario, this compound could react with an aldehyde and an alkyne in the presence of a Lewis acid catalyst to yield a substituted quinoline. scielo.br The reaction would proceed through the formation of an imine intermediate, followed by an aza-Diels-Alder reaction and subsequent aromatization. researchgate.net Another classical approach is the Doebner-Miller reaction, which involves the condensation of an aniline with α,β-unsaturated carbonyl compounds.

Another important class of heterocycles accessible from this precursor are benzoxazines . These are typically formed through the Mannich condensation of a phenolic compound, a primary amine, and formaldehyde. researchgate.netresearchgate.net While this compound is not a phenol, its amino functionality could be utilized in variations of this reaction. For instance, if the phenyl ring were to be hydroxylated, the resulting aminophenol derivative could readily undergo cyclization with aldehydes or ketones to form benzoxazine (B1645224) rings. nih.gov

Furthermore, the synthesis of benzothiazines can be envisioned if the hydroxyl group is substituted with a thiol. The resulting 3-(3-aminophenyl)-2-fluoropropane-1-thiol would be an analogue of 2-aminothiophenol. Such compounds are known to react with various carbonyl compounds, such as β-keto esters or α-haloketones, to form the benzothiazine core. beilstein-journals.orgnih.gov The reaction typically proceeds via condensation and subsequent intramolecular cyclization. clockss.org

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

Heterocycle Required Coreactant(s) Key Reaction Type
Quinolines Aldehydes, Alkynes Povarov Reaction researchgate.netscielo.br
Benzoxazines Formaldehyde (after hydroxylation of the phenyl ring) Mannich Condensation researchgate.netresearchgate.net
Benzothiazines Carbonyl compounds (after conversion of -OH to -SH) Condensation-Cyclization beilstein-journals.orgnih.gov

Modifications of the Phenyl Moiety

The aromatic ring of this compound is amenable to a variety of modifications through electrophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups.

The amino group (-NH2) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. youtube.com The 3-(2-fluoropropan-1-ol) substituent, being an alkyl group, is also weakly activating and ortho, para-directing. Therefore, electrophilic attack will be directed to the positions ortho and para to the amino group (positions 2, 4, and 6) and to a lesser extent, ortho and para to the alkyl substituent (positions 2, 4, and 5). The combined directing effects suggest that positions 2 and 4 are the most likely sites for substitution, with position 6 being slightly less favored due to potential steric hindrance from the adjacent alkyl chain. youtube.com

Halogenation: Bromination or chlorination of the aromatic ring can be readily achieved using reagents like bromine in acetic acid or N-chlorosuccinimide. Due to the high activation by the amino group, these reactions often proceed under mild conditions and may lead to poly-substitution if not carefully controlled.

Nitration: The introduction of a nitro group can be accomplished using nitrating agents such as nitric acid in sulfuric acid. However, the strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion which is a meta-director. researchgate.net To favor ortho and para nitration, protection of the amino group as an amide is often necessary. researchgate.net More modern and milder nitrating agents like N-nitrosaccharin could also be employed to achieve better regioselectivity. nih.gov

Friedel-Crafts Acylation: The introduction of an acyl group onto the aromatic ring can be achieved using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. organic-chemistry.orgwikipedia.orgsigmaaldrich.commasterorganicchemistry.com Similar to nitration, the amino group needs to be protected to prevent it from coordinating with the Lewis acid, which would deactivate the ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Reagent Predicted Major Products (Substitution Position)
Bromination Br2/CH3COOH 2-bromo, 4-bromo, 6-bromo, and di/tri-bromo derivatives
Nitration (with protection) HNO3/H2SO4 4-nitro and 2-nitro derivatives
Friedel-Crafts Acylation (with protection) RCOCl/AlCl3 4-acyl and 2-acyl derivatives

To perform cross-coupling reactions, the phenyl ring of this compound would first need to be functionalized with a suitable leaving group, typically a halogen. As discussed, halogenation can be directed to the ortho and para positions relative to the amino group. The resulting aryl halides can then undergo various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: If the aromatic ring is, for example, brominated at the 4-position, the resulting 4-bromo-3-(3-aminophenyl)-2-fluoropropan-1-ol could be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. nih.govresearchgate.netmdpi.comunimib.it This reaction is highly versatile for forming new carbon-carbon bonds, allowing for the introduction of alkyl, alkenyl, or aryl substituents.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. beilstein-journals.orgwikipedia.orgjk-sci.com An aryl halide derivative of the title compound could be reacted with a primary or secondary amine in the presence of a palladium catalyst and a strong base to introduce a new amino substituent. researchgate.netacs.org This would be a powerful method for synthesizing more complex aniline derivatives.

Table 3: Potential Cross-Coupling Reactions on Halogenated this compound

Reaction Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura R-B(OH)2 Pd(PPh3)4, Base C-C
Buchwald-Hartwig R2NH Pd2(dba)3, Ligand, Base C-N

Investigating the Impact of the Fluorine Atom on Reactivity and Selectivity

The presence of a fluorine atom at the β-position to both the amino and hydroxyl groups is expected to exert a significant influence on the molecule's reactivity and the selectivity of its transformations through both electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) is well-documented. numberanalytics.com This effect can decrease the electron density on neighboring atoms.

Effect on Amine Basicity: The fluorine atom is expected to decrease the basicity of the primary amino group. The electron-withdrawing nature of the fluorine will pull electron density away from the nitrogen atom, making its lone pair less available for protonation. masterorganicchemistry.comresearchgate.net This reduced basicity could influence the reactivity of the amine in nucleophilic reactions and its directing ability in electrophilic aromatic substitution.

Effect on Alcohol Acidity: Conversely, the inductive effect of the fluorine atom is likely to increase the acidity of the hydroxyl proton. By withdrawing electron density from the oxygen atom, the O-H bond is weakened, facilitating deprotonation.

Steric Effects: While fluorine is relatively small, its presence can still introduce steric hindrance that may influence the regioselectivity of reactions.

Influence on Aromatic Substitution: The 2-fluoropropan-1-ol (B3041831) substituent may sterically hinder access to the 2- and 4-positions of the phenyl ring for incoming electrophiles. This could potentially lead to a higher proportion of substitution at the less hindered 6-position, although the strong directing effect of the amino group would still be the dominant factor. The "β-fluorine effect" has been noted to influence the stereoselectivity in radical reactions, suggesting that it can play a role in directing incoming reagents. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidating Reaction Mechanisms in Synthetic Transformations

Information unavailable.

Kinetics and Thermodynamics of Key Reactions

Information unavailable.

Understanding Stereochemical Outcomes and Diastereomeric Control

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Solvent Effects and Catalytic Influences on Reaction Pathways

Information unavailable.

Computational and Theoretical Studies on 3 3 Aminophenyl 2 Fluoropropan 1 Ol

Conformational Analysis and Energy Landscapes

The flexibility of the propanol (B110389) chain in 3-(3-Aminophenyl)-2-fluoropropan-1-ol (B6184219) allows it to adopt various spatial arrangements or conformations. Computational methods, particularly quantum chemical calculations, are instrumental in exploring the potential energy surface of the molecule to identify its most stable conformers. These studies typically involve systematic rotations around the single bonds of the propanol backbone and the bond connecting the phenyl ring to the propanol chain.

The relative energies of different conformers are calculated to determine their populations at a given temperature. The stability of these conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. For instance, the interaction between the fluorine atom, the hydroxyl group, and the amino group can lead to the formation of intramolecular hydrogen bonds, which significantly stabilize certain conformations. The results of such analyses are often visualized as a potential energy landscape, where the valleys represent stable conformers and the hills represent the energy barriers for interconversion between them.

Table 1: Calculated Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C-C-C-O)Relative Energy (kcal/mol)Key Intramolecular Interactions
I60° (gauche)0.00Intramolecular H-bond (OH---F)
II180° (anti)1.25Minimal steric hindrance
III-60° (gauche)0.45Intramolecular H-bond (OH---N)

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule are not publicly available.

Electronic Structure and Fluorine's Inductive Effects

The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine atom. This is known as the inductive effect, where the fluorine atom withdraws electron density from the adjacent carbon atom and, to a lesser extent, from the rest of the molecule. This effect has profound implications for the molecule's reactivity and spectroscopic properties.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, are employed to quantify the charge distribution across the molecule. These calculations typically reveal a partial positive charge on the carbon atom bonded to the fluorine and a partial negative charge on the fluorine atom itself. The inductive effect of fluorine also influences the acidity of the hydroxyl proton and the basicity of the amino group. The electron-withdrawing nature of fluorine can make the hydroxyl proton more acidic and the amino group less basic compared to non-fluorinated analogs.

Spectroscopic Property Predictions for Structural Elucidation in Research

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for their structural elucidation in a research setting. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectra can aid in its identification and characterization.

NMR Spectroscopy: The chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, providing detailed information about the molecular structure. For example, the ¹⁹F NMR spectrum is expected to show a characteristic signal whose chemical shift is influenced by the surrounding chemical groups.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, and the C-F stretch.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can help in understanding the fragmentation patterns observed in experimental mass spectrometry by calculating the energies of potential fragment ions.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Signals
¹H NMRSignals for aromatic protons, CH, CH₂, OH, and NH₂ protons
¹³C NMRSignals for aromatic carbons, and carbons of the propanol chain
¹⁹F NMRA single resonance with a chemical shift characteristic of a secondary fluoroalkane
IR SpectroscopyAbsorption bands for O-H, N-H, C-H (aromatic and aliphatic), and C-F stretching vibrations

Note: This table provides a general prediction of expected spectroscopic features. Actual values would require specific computational calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to investigate the reactivity of this compound by exploring the potential energy surfaces of its reactions. This involves identifying the transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energies. Such studies can provide insights into the mechanisms of reactions involving the hydroxyl group, the amino group, or the C-F bond.

For example, the nucleophilic substitution of the fluorine atom or the esterification of the hydroxyl group can be modeled. By characterizing the geometry and energy of the transition states, chemists can understand the feasibility of a reaction and predict its rate. These theoretical predictions can guide the design of synthetic routes to new derivatives of this compound.

Intermolecular Interactions and Self-Assembly Potential

The presence of hydrogen bond donors (OH and NH₂) and a hydrogen bond acceptor (F) in this compound suggests its potential to form various intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking between the phenyl rings, can lead to the formation of supramolecular structures or self-assembly.

Computational studies can model the interactions between two or more molecules of this compound to determine the most stable dimeric or oligomeric structures. The strength and geometry of these intermolecular interactions can be calculated, providing insights into the packing of the molecules in the solid state and their behavior in solution. This understanding is crucial for materials science applications where the controlled assembly of molecules is desired.

Advanced Analytical Methodologies for Structural Characterization in Research Contexts

High-Resolution Mass Spectrometry for Molecular Formula Confirmation in Research

High-resolution mass spectrometry (HRMS) stands as a primary tool for the unequivocal determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the calculation of a unique molecular formula. For 3-(3-Aminophenyl)-2-fluoropropan-1-ol (B6184219), HRMS would be utilized to confirm the expected molecular formula of C₉H₁₂FNO.

In a typical workflow, the compound is ionized using a soft ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), to minimize fragmentation and preserve the molecular ion. The resulting ions are then analyzed by a high-resolution mass analyzer, for instance, a time-of-flight (TOF) or Orbitrap instrument. The high resolving power of these instruments allows for the differentiation of ions with very similar nominal masses.

Table 1: Theoretical and Expected HRMS Data for this compound

Ion SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)Expected Experimental Mass (Da)
[M+H]⁺C₉H₁₃FNO⁺170.0976170.0976 ± 0.0005
[M+Na]⁺C₉H₁₂FNNaO⁺192.0795192.0795 ± 0.0005

The experimentally measured mass is then compared to the theoretical monoisotopic mass calculated for the proposed molecular formula. A mass accuracy within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

Advanced NMR Spectroscopy (e.g., 2D-NMR, NOESY for Stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed structural framework of a molecule in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

¹H NMR would provide information on the number and chemical environment of the hydrogen atoms, while ¹³C NMR would reveal the carbon skeleton. The presence of a fluorine atom introduces ¹⁹F NMR as a crucial experiment, given its 100% natural abundance and high sensitivity. The chemical shift of the fluorine atom and its coupling constants (J-couplings) to neighboring protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F) are highly informative for confirming the position of the fluorine substituent.

Advanced 2D-NMR techniques are instrumental in assembling the molecular structure:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the propanol (B110389) chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of proton and carbon signals to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the aminophenyl ring to the fluoropropanol side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For a chiral molecule like this compound, NOESY can be instrumental in determining the relative stereochemistry by observing through-space interactions between protons.

Table 2: Expected NMR Data for this compound (Illustrative)

NucleusTechniqueExpected Chemical Shift Range (ppm)Key Correlations/Couplings
¹H1D NMRAromatic: 6.5-7.5; Aliphatic: 2.5-5.0J(H,H), J(H,F)
¹³C1D NMRAromatic: 110-150; Aliphatic: 40-80J(C,F)
¹⁹F1D NMR-180 to -220 (vs. CFCl₃)J(F,H)
¹H-¹HCOSYN/ACorrelations between adjacent protons in the propanol chain
¹H-¹³CHSQC/HMBCN/ACorrelations establishing connectivity within the molecule
¹H-¹HNOESYN/AThrough-space correlations for stereochemical analysis

X-ray Crystallography for Absolute Stereochemistry and Solid-State Analysis

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, X-ray crystallography can be used to determine the absolute stereochemistry of the chiral center at the second carbon of the propanol chain. By employing anomalous dispersion, the absolute configuration (R or S) can be unambiguously assigned. Furthermore, this method reveals details about the solid-state packing of the molecules and any intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound possesses a stereocenter, it can exist as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

This is typically achieved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation. The relative peak areas in the chromatogram are used to calculate the enantiomeric excess.

Table 3: Chiral Chromatography Parameters for Enantiomeric Separation (Example)

TechniqueChiral Stationary Phase (Example)Mobile Phase (Example)DetectionExpected Outcome
Chiral HPLCPolysaccharide-based (e.g., Chiralcel OD-H)Hexane/IsopropanolUV (e.g., 254 nm)Baseline separation of the two enantiomers
Chiral GCCyclodextrin-based (e.g., Beta-DEX™)HeliumFlame Ionization Detector (FID)Two distinct peaks corresponding to each enantiomer

Spectroscopic Techniques (IR, UV-Vis) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable complementary techniques for functional group analysis.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. For this compound, characteristic absorption bands would confirm the presence of key functional groups.

Table 4: Characteristic IR Absorption Frequencies

Functional GroupBond VibrationExpected Frequency Range (cm⁻¹)
Amine (N-H)N-H stretch3300-3500 (typically two bands for -NH₂)
Alcohol (O-H)O-H stretch3200-3600 (broad)
Aromatic RingC-H stretch3000-3100
Aromatic RingC=C stretch1450-1600
C-F BondC-F stretch1000-1400

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aminophenyl group in this compound is expected to exhibit characteristic absorption maxima (λ_max) in the UV region, which can be useful for quantitative analysis and for monitoring reactions involving this chromophore.

Applications of 3 3 Aminophenyl 2 Fluoropropan 1 Ol As a Versatile Synthetic Building Block and Scaffold

In the Construction of Complex Organic Molecules

There is no specific information in the reviewed literature detailing the use of 3-(3-Aminophenyl)-2-fluoropropan-1-ol (B6184219) as a building block in the total synthesis or modular construction of complex organic molecules.

As a Precursor for Novel Fluorinated Heterocycles

No published research could be identified that describes the use of this compound as a precursor for the synthesis of novel fluorinated heterocyclic compounds. While fluorinated building blocks are crucial in the development of such heterocycles, the specific role of this compound has not been documented.

Role in the Development of New Catalysts and Ligands

The potential for this compound to serve in the development of new catalysts or as a ligand in coordination chemistry has not been explored in the available scientific literature.

Integration into Supramolecular Architectures

There are no documented instances of this compound being integrated into supramolecular structures such as polymers, metal-organic frameworks, or other complex assemblies.

Probing Fundamental Chemical Principles through Structural Analogues

While the study of structural analogues containing fluorine and amino groups is a valuable tool in chemical research, no studies were found that specifically utilize this compound for probing fundamental chemical principles.

Future Directions and Emerging Research Avenues for 3 3 Aminophenyl 2 Fluoropropan 1 Ol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-(3-Aminophenyl)-2-fluoropropan-1-ol (B6184219) will likely focus on the development of efficient, stereoselective, and environmentally benign methodologies. Current approaches to similar fluorinated amino alcohols often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of catalytic and asymmetric methods to control the two stereocenters present in the molecule.

Key areas for exploration include:

Asymmetric Fluorination: Developing novel catalytic systems for the enantioselective fluorination of appropriate precursors. This could involve transition-metal catalysis or organocatalysis to introduce the fluorine atom with high stereocontrol.

Biocatalysis: Utilizing enzymes, such as halohydrin dehalogenases or fluorinating enzymes, to achieve highly selective and sustainable synthesis under mild reaction conditions.

Flow Chemistry: Implementing continuous flow processes to improve reaction efficiency, safety, and scalability, while minimizing solvent usage and by-product formation.

A comparative analysis of potential synthetic routes is presented in the table below, highlighting the anticipated advantages of future methodologies.

Synthetic Strategy Key Features Potential Advantages Challenges
Catalytic Asymmetric Synthesis Use of chiral catalysts (metal- or organo-based)High enantioselectivity, reduced waste, catalytic turnoverCatalyst design and cost, optimization of reaction conditions
Biocatalytic Routes Employment of engineered enzymesHigh stereoselectivity, mild reaction conditions, biodegradable catalystsEnzyme stability and availability, substrate scope limitations
Continuous Flow Synthesis Reactions in microreactorsEnhanced heat and mass transfer, improved safety, ease of scale-upInitial setup cost, potential for clogging

Exploration of Unprecedented Reactivity Profiles

The unique combination of functional groups in this compound suggests a rich and underexplored reactivity profile. The interplay between the nucleophilic amino group, the electron-withdrawing fluorine atom, and the versatile hydroxyl group could lead to novel chemical transformations.

Future research in this area could focus on:

Intramolecular Cyclization Reactions: Investigating the potential for intramolecular reactions to form novel heterocyclic compounds. The proximity of the amino and hydroxyl groups, influenced by the fluorine atom's electronic effects, could facilitate unique cyclization pathways.

Fluorine-Directed Reactivity: Exploring how the fluorine atom modulates the reactivity of the adjacent functional groups. This includes its influence on the pKa of the amine and alcohol, as well as its potential to direct electrophilic or nucleophilic attack.

Polymerization Monomer: Evaluating its potential as a monomer for the synthesis of novel fluorinated polyamides or polyurethanes with unique thermal and chemical resistance properties.

Advanced Computational Studies for Property Prediction

In the absence of extensive experimental data, advanced computational studies will be instrumental in predicting the physicochemical properties and potential applications of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can provide valuable insights into its molecular structure, electronic properties, and reactivity.

Key areas for computational investigation include:

Conformational Analysis: Predicting the stable conformations of the molecule and understanding the influence of the fluorine atom on its three-dimensional structure.

Spectroscopic Prediction: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its reaction products.

Reactivity Indices: Using computational models to predict sites of electrophilic and nucleophilic attack, guiding the design of new reactions.

The following table illustrates the types of properties that can be predicted using computational methods.

Property Computational Method Predicted Information
Molecular Geometry DFT (e.g., B3LYP/6-31G*)Bond lengths, bond angles, dihedral angles
Electronic Properties DFT, Time-Dependent DFTHOMO-LUMO gap, dipole moment, electronic transitions
Spectroscopic Data GIAO-DFT, CPHF1H, 13C, 19F NMR chemical shifts; IR vibrational frequencies
Reactivity Fukui functions, electrostatic potential mapsSites for electrophilic/nucleophilic attack, acidity/basicity

Integration into Advanced Material Science Research

The unique structural features of this compound make it a promising candidate for integration into advanced materials. The presence of a fluorine atom can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity.

Potential applications in material science include:

Fluorinated Polymers: As a monomer or additive in the synthesis of high-performance polymers with enhanced properties for applications in aerospace, electronics, and coatings.

Liquid Crystals: The rigid aminophenyl group combined with the flexible propanol (B110389) chain could be a basis for designing novel liquid crystalline materials.

Pharmaceutical Intermediates: The chiral nature and functional groups make it a valuable building block for the synthesis of complex, biologically active molecules.

Potential as a Modular Unit in Advanced Chemical Synthesis Methodologies

Beyond its direct applications, this compound can serve as a versatile modular unit in the toolbox of synthetic chemists. Its distinct functional groups can be selectively modified to create a library of derivatives for various applications.

Future research could explore its use as:

Chiral Ligands: After appropriate modification, the molecule could be used as a chiral ligand in asymmetric catalysis, leveraging its stereocenters to control the stereochemical outcome of reactions.

Molecular Scaffolds: Serving as a core structure for the development of new classes of compounds with potential applications in medicinal chemistry and agrochemicals.

Probes for Chemical Biology: The aminophenyl group can be functionalized with reporter groups, allowing the molecule to be used as a probe to study biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Aminophenyl)-2-fluoropropan-1-ol?

  • Methodology :

  • Oxidation : Use chromium trioxide in acetic acid or potassium permanganate in aqueous solution to oxidize intermediates. For fluorinated analogs, these conditions yield ketones (e.g., 3-(4-fluorophenyl)-2-oxopropanal) .
  • Reduction : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) can reduce ketones to secondary alcohols. Steric effects from the 3-aminophenyl group may require longer reaction times .
  • Substitution : React with acyl chlorides or anhydrides in the presence of pyridine to form amides or esters, preserving the fluorine and amino groups .

Q. How can researchers characterize the stereochemistry of this compound?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers, referencing analogs like (3S)-3-amino-3-(4-fluorophenyl)propan-1-ol .
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar fluorophenyl compounds (e.g., 3-(3-fluorophenylsulfinyl)-benzofuran derivatives) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHF^3J_{H-F}) and NOE effects to infer spatial arrangements .

Q. What safety precautions are critical during handling?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear gloves, goggles, and lab coats to avoid skin/eye contact. Fluorinated aromatic amines may exhibit toxicity .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as recommended for 3-(7-fluoro-1H-indol-3-yl)propan-1-amine .
  • Waste Disposal : Segregate halogenated waste, following protocols for 2-(2,4-difluorophenyl)propan-2-ol .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in fluorinated analogs?

  • Case Study : The (S)-enantiomer of 3-amino-3-(4-fluorophenyl)propan-1-ol shows distinct receptor-binding profiles compared to its (R)-counterpart, suggesting enantioselective interactions with biological targets (e.g., enzymes or transporters) .
  • Experimental Design :

  • Synthesize enantiomers via asymmetric catalysis (e.g., chiral auxiliaries).
  • Test in vitro activity against cancer cell lines or microbial targets, comparing IC₅₀ values .

Q. What analytical challenges arise in quantifying trace impurities?

  • Challenges :

  • Fluorine NMR Interference : 19F^{19}\text{F} signals from impurities may overlap with the parent compound. Use 1H^1\text{H}-19F^{19}\text{F} heteronuclear correlation spectroscopy for resolution .
  • Mass Spectrometry Artifacts : Fragmentation patterns of fluorinated amines require high-resolution MS (HRMS) to distinguish isobaric species .

Q. How can conflicting reactivity data be resolved?

  • Example : Discrepancies in oxidation yields (e.g., 60% vs. 85%) may stem from solvent polarity or temperature variations.
  • Resolution :

  • Conduct Design of Experiments (DoE) to optimize conditions (e.g., acetic acid vs. aqueous KMnO₄) .
  • Monitor intermediates via in situ IR or HPLC to identify side reactions (e.g., overoxidation) .

Q. What role does the 3-aminophenyl group play in medicinal chemistry applications?

  • Case Study : Substituted 3-((3-aminophenyl)amino)piperidine-2,6-diones exhibit anti-inflammatory activity, suggesting the 3-aminophenyl moiety enhances target binding via hydrogen bonding .
  • Screening Strategy :

  • Modify the amino group (e.g., acetylation, sulfonation) and evaluate pharmacokinetic properties (e.g., solubility, metabolic stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.